1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Overview
Description
The compound "1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of the compound . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization step, which could be a part of a synthetic route for similar compounds . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs suggests the importance of tert-butyl dihydropyridine derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with key intermediates. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate uses iodolactamization as a crucial step . Similarly, the synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one involves ortho-directed lithiation and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound , considering the tert-butyl and dihydropyridine motifs present in the structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of dimethyl 2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate provides insights into the stability and intramolecular hydrogen bonding of the molecule . Such structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their synthesis and characterization. For example, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves the formation of Schiff base compounds, indicating the reactivity of amino groups with aldehydes . This type of reactivity could be relevant for the compound if it contains similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis, characterization, and structural analysis. For example, the tert-butyl group is known to impart steric bulk, which can influence the stability and reactivity of the molecule . The presence of dihydropyridine rings in some of the compounds suggests potential biological activity, as this motif is common in various pharmacologically active molecules .
Scientific Research Applications
Metabolic Pathway Characterization
- Metabolism in Human Liver Microsomes: The compound has been studied for its metabolism in human liver microsomes, particularly in relation to the metabolism by cytochrome P450 isoforms. The focus was on the oxidation of various moieties and N-dealkylation processes (Prakash et al., 2008).
Synthesis and Structure-Activity Relationships
- Synthesis of Related Compounds: The compound's synthesis and structure-activity relationships, especially in antibacterial agents, have been explored. This includes investigations into substituents like the tert-butyl moiety and its impact on in vitro and in vivo activities (Bouzard et al., 1992).
- Green Chemistry Applications: The compound is used in green and efficient catalytic systems for oxidation reactions under solvent-free conditions, demonstrating its utility in environmentally friendly chemical processes (Zhang et al., 2009).
properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-11-10-16(15(13-21)17(22)24-4)20-12-14-8-6-5-7-9-14/h5-9,20H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEWHXQWPVWILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.